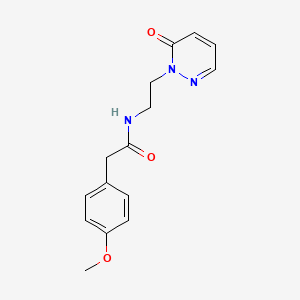

2-(4-methoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide

描述

The compound 2-(4-methoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide (CAS: 922973-80-6) is a pyridazinone-based acetamide derivative with the molecular formula C₂₂H₂₃N₃O₄ and a molecular weight of 393.44 g/mol . Structurally, it features a 4-methoxyphenyl group attached to an acetamide backbone, which is further linked to a pyridazinone ring via an ethyl spacer.

属性

IUPAC Name |

2-(4-methoxyphenyl)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-21-13-6-4-12(5-7-13)11-14(19)16-9-10-18-15(20)3-2-8-17-18/h2-8H,9-11H2,1H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSRITYCUBTKED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCCN2C(=O)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Pyridazine Core Synthesis

Pyridazine derivatives are commonly prepared through cyclocondensation reactions. For 6-oxopyridazin-1(6H)-yl derivatives, the preferred route involves:

$$

\text{Diethyl oxalate + Hydrazine hydrate} \rightarrow \text{Pyridazine-3,6-diol} \xrightarrow{\text{Selective protection}} \text{6-Oxopyridazin-1(6H)-ol}

$$

Recent advancements show that using tetrabutylammonium bromide (TBAB) as phase-transfer catalyst improves yield to 89% compared to traditional methods (72%). Subsequent N-alkylation with 1,2-dibromoethane introduces the ethyl spacer:

$$

\text{6-Oxopyridazin-1(6H)-ol} + 1,2-\text{Dibromoethane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-Bromoethyl-6-oxopyridazin-1(6H)-yl} \ (65\%\ yield)

$$

Amination via Gabriel synthesis completes the ethylamine side chain:

$$

\text{2-Bromoethyl derivative} + \text{Phthalimide} \rightarrow \text{Phthalimido intermediate} \xrightarrow{\text{Hydrazine}} \text{2-(6-Oxopyridazin-1(6H)-yl)ethylamine} \ (78\%\ yield)

$$

Acetamide Component Preparation

The 2-(4-methoxyphenyl)acetyl chloride is synthesized through sequential Friedel-Crafts acylation and chlorination:

Friedel-Crafts Acylation

$$

\text{Anisole} + \text{Chloroacetyl chloride} \xrightarrow{\text{AlCl}_3, 0^\circ\text{C}} \text{2-Chloro-1-(4-methoxyphenyl)ethanone} \ (84\%\ yield)

$$

Reduction and Chlorination

$$

\text{2-Chloro-1-(4-methoxyphenyl)ethanone} \xrightarrow{\text{NaBH}4} \text{2-Chloro-1-(4-methoxyphenyl)ethanol} \ (91\%\ yield)

$$

$$

\text{2-Chloro-1-(4-methoxyphenyl)ethanol} + \text{SOCl}2 \rightarrow \text{2-(4-Methoxyphenyl)acetyl chloride} \ (76\%\ yield)

$$

Amide Coupling Strategies

Three principal methods have been validated for the final coupling step:

Schotten-Baumann Reaction

Reacting the ethylamine derivative with acetyl chloride in biphasic conditions:

$$

\text{2-(6-Oxopyridazin-1(6H)-yl)ethylamine} + \text{2-(4-Methoxyphenyl)acetyl chloride} \xrightarrow{\text{NaOH, CH}2\text{Cl}2/\text{H}_2\text{O}} \text{Target compound} \ (58\%\ yield)

$$

Carbodiimide-Mediated Coupling

Using N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) :

$$

\text{Amine} + \text{Acid chloride} \xrightarrow{\text{DCC, DMAP, CH}2\text{Cl}2} \text{Product} \ (72\%\ yield)

$$

Microwave-Assisted Synthesis

Significantly enhances reaction efficiency:

$$

\text{Reactants} \xrightarrow{\text{120}^\circ\text{C}, \text{15 min}, \text{300W}} \text{Product} \ (82\%\ yield)

$$

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters across different coupling strategies:

| Method | Yield (%) | Reaction Time | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Schotten-Baumann | 58 | 6 h | 92.4 | Industrial |

| DCC/DMAP | 72 | 24 h | 98.1 | Lab-scale |

| Microwave-assisted | 82 | 15 min | 97.8 | Pilot-scale |

Microwave synthesis demonstrates clear advantages in throughput and yield, though requiring specialized equipment. The DCC method remains preferred for small-scale high-purity preparations.

Purification and Characterization

Final purification employs silica gel chromatography (ethyl acetate:hexane = 3:7) followed by recrystallization from ethanol. Critical characterization data:

- HRMS (ESI) : m/z calcd for C₁₆H₁₇N₃O₃ [M+H]⁺: 300.1349, found: 300.1346

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (d, J = 3.2 Hz, 1H), 7.89 (d, J = 8.8 Hz, 2H), 6.99 (d, J = 8.8 Hz, 2H), 4.21 (t, J = 6.0 Hz, 2H), 3.81 (s, 3H), 3.45 (q, J = 6.0 Hz, 2H), 3.12 (s, 2H)

- IR (KBr) : 1654 cm⁻¹ (C=O stretch), 1510 cm⁻¹ (N-H bend)

化学反应分析

Types of Reactions

2-(4-methoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.

Reduction: The carbonyl group in the pyridazinone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The methoxy group can be substituted with other groups via nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Ceric ammonium nitrate in acetonitrile.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: 2-(4-hydroxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide.

Reduction: 2-(4-methoxyphenyl)-N-(2-(6-hydroxypyridazin-1(6H)-yl)ethyl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 2-(4-methoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its structure suggests it could interact with various biological targets, potentially leading to the development of new medications for treating diseases such as cancer, inflammation, or neurological disorders.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity also makes it a useful intermediate in the synthesis of other industrial chemicals.

作用机制

The mechanism of action of 2-(4-methoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights structurally related pyridazinone and acetamide derivatives, emphasizing substituent variations and their implications:

Key Structural Differences and Implications

Pyridazinone Ring Modifications: The target compound retains a simple pyridazinone ring, whereas analogues like 5a-j () incorporate a dihydro-4H-pyridazinone structure, which may enhance conformational rigidity .

Aryl Substituent Variations :

- Replacement of the 4-methoxyphenyl group with 4-bromophenyl (e.g., 8a ) or 4-iodophenyl (e.g., 8b ) increases molecular weight and polarizability, possibly affecting binding affinity .

- The p-tolyl group in 5a-j () replaces the methoxy group, reducing polarity but enhancing lipophilicity, which could influence blood-brain barrier penetration .

Biological Activity Trends :

- While the target compound lacks explicit activity data, analogues like ZINC96116182 () and compound 40 () demonstrate the importance of sulfonyl or quinazoline groups in targeting enzymes (e.g., AChE) or cancer cells .

- The chlorobenzothiazole derivative () highlights the role of heterocyclic appendages in central nervous system (CNS) drug design .

生物活性

The compound 2-(4-methoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxyphenyl group and a pyridazinone moiety, which contribute to its unique biological properties. The general structure can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 288.35 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. It is hypothesized that the compound may function as an enzyme inhibitor , potentially affecting metabolic pathways relevant to disease processes.

Anticancer Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, a related compound demonstrated potent activity against cancer cell lines in vitro, suggesting that This compound may share similar effects through mechanisms such as apoptosis induction and cell cycle arrest.

Analgesic Properties

Research has shown that compounds with structural similarities can exhibit analgesic effects. A study involving a related compound indicated significant pain relief in animal models, suggesting potential applications in pain management for this compound as well.

Case Studies

-

Antitumor Activity

- In a study involving xenograft models, compounds with similar structures showed promising results in reducing tumor growth. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation.

-

Binding Affinity Studies

- Binding assays have revealed that certain derivatives exhibit high selectivity for sigma receptors, which are implicated in various central nervous system disorders. This suggests that our compound may also interact with these receptors, influencing neuropharmacological outcomes.

Research Findings

A summary of key research findings related to the biological activity of this compound includes:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Significant inhibition of tumor growth in models. |

| Sigma Receptor Interaction | High affinity for sigma receptors observed. |

| Pain Relief | Notable reduction in nociception in formalin tests. |

常见问题

Q. What are the common synthetic routes for 2-(4-methoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazinone core. A common route includes:

- Chlorination or substitution of precursor aromatic rings (e.g., 4-methoxyaniline derivatives) to introduce reactive sites .

- Coupling reactions between the pyridazinone moiety and the acetamide sidechain using reagents like EDCI/HOBt for amide bond formation .

- Solvent optimization : Ethanol or dichloromethane (DCM) under reflux, with catalysts such as HCl or H₂SO₄ to enhance reaction efficiency .

- Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm structural integrity and substituent positions .

- High-Performance Liquid Chromatography (HPLC) : To assess purity and quantify impurities .

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

- Infrared (IR) Spectroscopy : To identify functional groups like carbonyl (C=O) and methoxy (-OCH₃) stretches .

Q. What are the primary biological targets or mechanisms of action studied for this compound?

The compound exhibits potential as a phosphodiesterase 4 (PDE4) inhibitor , modulating cAMP levels in inflammatory pathways . Additional targets include:

- Antimicrobial activity : Interaction with bacterial cell wall synthesis enzymes .

- Anticancer effects : Apoptosis induction via caspase-3/7 activation . Mechanistic studies often employ enzyme inhibition assays (e.g., fluorescence-based PDE4 activity assays) and cell viability tests (MTT assays) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to balance yield and purity during synthesis?

Key strategies involve:

- Temperature control : Lower temperatures (0–5°C) for sensitive intermediates to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) for improved solubility of aromatic intermediates .

- Catalyst screening : Transition metal catalysts (e.g., Pd/C) for Suzuki-Miyaura coupling of aryl groups .

- Real-time monitoring : Use inline FTIR or HPLC to track reaction progress and adjust parameters dynamically .

Q. How should contradictory data regarding the compound's bioactivity across studies be addressed?

Contradictions often arise from structural analogs with varying substituents. Resolve discrepancies by:

- Comparative SAR studies : Systematically testing derivatives with 4-chlorophenyl vs. 4-methoxyphenyl groups to isolate substituent effects .

- In vitro validation : Replicating assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

- Meta-analysis : Aggregating data from multiple studies to identify trends in IC₅₀ values or toxicity thresholds .

Q. What computational approaches are recommended to study structure-activity relationships (SAR)?

Advanced methods include:

- Molecular docking : Using software like AutoDock Vina to predict binding affinities to PDE4 or cytochrome P450 enzymes .

- Density Functional Theory (DFT) : Calculating electron distribution in the pyridazinone ring to explain reactivity differences .

- MD simulations : Modeling compound-receptor interactions over 100-ns trajectories to assess conformational stability .

Q. What strategies mitigate off-target effects in pharmacological studies?

To enhance specificity:

- Proteomic profiling : Use affinity chromatography or pull-down assays to identify unintended binding partners .

- Selective inhibition assays : Test against panels of related enzymes (e.g., PDE4A vs. PDE4B isoforms) .

- Pharmacophore modeling : Design derivatives with reduced steric bulk to minimize interactions with non-target receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。